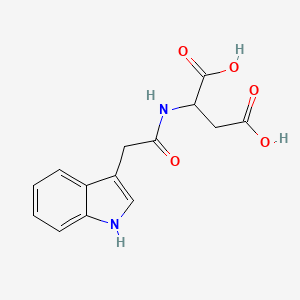

Indole-3-acetyl-DL-aspartic acid

概要

説明

Indole-3-acetyl-DL-aspartic acid is a synthetic compound derived from indole-3-acetic acid, a naturally occurring plant hormone belonging to the auxin class. This compound is known for its role in various biological processes, particularly in plant growth and development. It is a derivative of indole, containing both an indole ring and an aspartic acid moiety, which contribute to its unique chemical properties and biological activities.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Indole-3-acetyl-DL-aspartic acid typically involves the reaction of indole-3-acetic acid with DL-aspartic acid. One common method is the Fischer indolisation–N-alkylation sequence, which is a one-pot, three-component protocol. This method is rapid, operationally straightforward, and generally high yielding. It involves the use of aryl hydrazines, ketones, and alkyl halides as starting materials .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield, purity, and cost-effectiveness. The use of microwave irradiation and transition-metal-free conditions can enhance the efficiency of the synthesis process .

化学反応の分析

Types of Reactions

Indole-3-acetyl-DL-aspartic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution Reagents: Halides, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

科学的研究の応用

Metabolic Pathways and Synthesis

IAA-Asp is synthesized through the conjugation of IAA with aspartic acid, which occurs in various plant species. The enzyme family responsible for this conjugation includes GH3 proteins, which modulate the levels of free IAA and other auxins during stress conditions such as pathogen infection . Research indicates that IAA-Asp accumulates significantly during infections caused by pathogens like Botrytis cinerea and Pseudomonas syringae, enhancing disease susceptibility in plants .

Table 1: Key Enzymes and Their Roles in IAA-Asp Synthesis

| Enzyme Family | Function | Organism |

|---|---|---|

| GH3 | Conjugates IAA with amino acids | Arabidopsis |

| Indole-3-acetyl-L-aspartic acid hydrolase | Hydrolyzes IAA-Asp | Enterobacter agglomerans |

Role in Plant Disease Development

Research has shown that IAA-Asp plays a significant role in promoting disease development in plants. For instance, studies have demonstrated that increased levels of IAA-Asp correlate with enhanced symptoms and greater pathogen load during infections . This effect is particularly evident in Arabidopsis and other model plants, where treatment with IAA-Asp leads to more severe disease outcomes compared to untreated controls.

Case Study: Impact on Botrytis cinerea

A study involving Arabidopsis revealed that plants treated with IAA-Asp exhibited increased lesion areas and higher bacterial counts following inoculation with B. cinerea. The results indicated that IAA-Asp not only enhances disease symptoms but also facilitates pathogen progression by regulating virulence gene expression .

Therapeutic Applications

Beyond its role in plant health, IAA-Asp has potential therapeutic applications in agriculture and medicine. Its ability to modulate plant responses to pathogens can be harnessed to develop more resilient crop varieties. Furthermore, the mechanisms underlying its action could inform the design of novel treatments for gastrointestinal disorders in humans, as metabolites like indole-3-acetic acid are known to influence gut health .

Table 2: Potential Therapeutic Applications of IAA-Asp

| Application Area | Description |

|---|---|

| Agriculture | Development of disease-resistant crops |

| Gastrointestinal Health | Modulation of gut microbiota through indole derivatives |

作用機序

The mechanism of action of Indole-3-acetyl-DL-aspartic acid involves its interaction with specific molecular targets and pathways. In plants, it acts as an auxin, influencing various developmental processes such as cell elongation, division, and differentiation. It binds to auxin receptors and modulates gene expression, leading to changes in plant growth and development .

類似化合物との比較

Similar Compounds

Indole-3-acetic acid (IAA): The most common naturally occurring auxin in plants.

Indole-3-butyric acid (IBA): Another auxin used in plant propagation.

N-(3-Indolylacetyl)-L-alanine: A similar compound with applications in metabolomics and cancer research.

Uniqueness

Indole-3-acetyl-DL-aspartic acid is unique due to its specific structure, which combines the indole ring with an aspartic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

生物活性

Indole-3-acetyl-DL-aspartic acid (IAAsp) is a conjugate of indole-3-acetic acid (IAA) and aspartic acid, which plays a significant role in plant physiology and has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of IAAsp, including its metabolic pathways, effects on plant growth, and implications in disease resistance.

1. Metabolic Pathways of this compound

IAAsp is primarily formed through the conjugation of IAA with aspartic acid, mediated by a group of enzymes known as GRETCHEN HAGEN 3 (GH3) proteins. These enzymes facilitate the formation of IAA-amino acid conjugates, which are crucial for the regulation of auxin levels in plants. Research indicates that IAAsp can undergo further metabolism, leading to the production of oxidized forms such as 2-oxindole-3-acetic acid (oxIAA) and oxindole-3-aspartic acid (oxIAA-Asp) through oxidative pathways mediated by dioxygenases .

2. Biological Activity and Effects on Plant Growth

The biological activity of IAAsp has been linked to various physiological processes in plants:

- Promotion of Growth : IAAsp acts similarly to other auxins, promoting cell elongation and division. It has been shown to enhance root growth and development when applied exogenously .

- Stress Response : Studies have indicated that IAAsp accumulation increases under stress conditions, suggesting a role in plant defense mechanisms. For instance, when plants were inoculated with pathogens like Botrytis cinerea and Pseudomonas syringae, IAAsp levels significantly increased, correlating with enhanced disease symptoms and pathogen proliferation .

Case Study 1: Impact on Disease Resistance

In a study involving Arabidopsis thaliana, researchers found that pre-treatment with 100 µM IAAsp resulted in significantly higher bacterial counts after infection with Pseudomonas syringae. The treated plants exhibited more severe symptoms compared to controls, indicating that IAAsp may enhance susceptibility to certain pathogens .

| Treatment | Bacterial Count (cfu/mL) | Disease Symptoms |

|---|---|---|

| Control | 10^6 | Mild |

| IAAsp | 8 x 10^6 | Severe |

Case Study 2: Metabolism in Soybeans

A separate investigation isolated IAAsp from soybean seeds (Glycine max), revealing that it constitutes a significant portion of the total indoleacetic acid content. The study utilized isotope dilution analysis to quantify IAAsp levels at approximately 10 μmol/kg in soybean seeds, underscoring its importance in seed development and germination .

4. Implications for Agricultural Practices

Given its role in plant growth regulation and stress response, IAAsp could be utilized as a natural growth enhancer or biostimulant in agricultural practices. Understanding its metabolic pathways and effects on disease resistance can help develop strategies for improving crop resilience against pathogens.

5. Conclusion

This compound is an important compound in plant biology, influencing growth and defense mechanisms. Its dual role as both a growth regulator and a factor in disease susceptibility highlights the complexity of auxin interactions within plant systems. Future research should focus on elucidating the precise mechanisms by which IAAsp operates and exploring its potential applications in sustainable agriculture.

特性

IUPAC Name |

2-[[2-(1H-indol-3-yl)acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5/c17-12(16-11(14(20)21)6-13(18)19)5-8-7-15-10-4-2-1-3-9(8)10/h1-4,7,11,15H,5-6H2,(H,16,17)(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAFNMNRKDDAKRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60405294 | |

| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32449-99-3, 2456-73-7 | |

| Record name | N-(3-Indolylacetyl)-DL-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60405294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164.5 °C | |

| Record name | L-N-(1H-Indol-3-ylacetyl)aspartic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of N-(3-Indolylacetyl)-DL-aspartic acid in winemaking?

A1: N-(3-Indolylacetyl)-DL-aspartic acid is a potential precursor to 2-aminoacetophenone (2AA), a compound responsible for the "atypical aging defect" (UTA) in white wines. UTA manifests as unpleasant aromas described as mothball, wet mop, or soapy. This compound originates from the grape berry itself. Research has shown that the distribution of N-(3-Indolylacetyl)-DL-aspartic acid, along with other 2AA precursors, varies significantly among grape varieties and within different berry tissues. [] Notably, a large portion of these precursors resides in the seeds and skin, and pressing significantly impacts their extraction into the juice. [] This suggests that managing pressing parameters could be crucial in controlling the potential development of UTA during winemaking.

Q2: How can we analyze the levels of N-(3-Indolylacetyl)-DL-aspartic acid and other related compounds in grape berries?

A2: Researchers have developed a highly sensitive method using high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-HRMS) to quantify N-(3-Indolylacetyl)-DL-aspartic acid and other 2AA precursors in grape berries. [] This method incorporates a solid-phase extraction-online system for pre-concentration and purification, enabling the detection of these compounds at very low concentrations (0.25-2 µg/L). This analytical advancement allows for a detailed investigation into the varietal and tissue-specific distribution of these compounds, informing viticultural and enological practices aimed at mitigating UTA development in wines.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。